molecular formula C7H16N2O B8487130 1,4-Dimethyl-1,4-diazepan-6-ol

1,4-Dimethyl-1,4-diazepan-6-ol

Cat. No.: B8487130
M. Wt: 144.21 g/mol
InChI Key: SGPGVLDQKUYCPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethyl-1,4-diazepan-6-ol is a seven-membered diazepane heterocycle featuring methyl groups at the 1- and 4-positions and a hydroxyl group at the 6-position.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

1,4-dimethyl-1,4-diazepan-6-ol

InChI

InChI=1S/C7H16N2O/c1-8-3-4-9(2)6-7(10)5-8/h7,10H,3-6H2,1-2H3

InChI Key

SGPGVLDQKUYCPJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC(C1)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Diazepane derivatives exhibit diverse pharmacological and chemical behaviors depending on substituent patterns. Below is a systematic comparison of 1,4-dimethyl-1,4-diazepan-6-ol with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 1-Me, 4-Me, 6-OH C₇H₁₆N₂O 144.22 (calc.) Potential intermediate; uncharacterized solubility/stability
6-Methyl-1,4-diazepan-6-amine 6-Me, 6-NH₂ C₆H₁₅N₃ 129.21 Higher basicity due to amine group; used in ligand synthesis
(1-Benzyl-1,4-diazepan-6-yl)methanol 1-Bn, 6-CH₂OH C₁₃H₂₀N₂O 220.31 Enhanced lipophilicity from benzyl group; possible CNS applications
1-Acetyl-1,4-diazepan-6-ol hydrobromide 1-Ac, 6-OH (+ HBr salt) C₇H₁₅BrN₂O₂ 239.11 Improved crystallinity (95% purity); lab reagent for acetylated intermediates
6-Methyl-1,4-diazepan-6-ol dihydrochloride 6-Me, 6-OH (+ 2HCl) C₆H₁₄Cl₂N₂O 203.11 High water solubility (salt form); storage at 2–8°C recommended
1-(4-Aminophenyl)-4-methyl-1,4-diazepan-6-ol 4-Me, 1-(4-NH₂Ph), 6-OH C₁₂H₁₉N₃O 221.30 Aromatic amine enhances binding to biological targets (e.g., receptors)
1,4-Diazepan-6-one dihydrochloride 6-ketone (+ 2HCl) C₅H₁₂Cl₂N₂O 187.07 Ketone group enables reactivity in condensation reactions

Key Observations

Acetylated derivatives (e.g., 1-acetyl-1,4-diazepan-6-ol hydrobromide) balance polarity and stability, making them suitable for synthetic intermediates .

Solubility and Salt Forms :

  • Hydrochloride or hydrobromide salts (e.g., 6-methyl-1,4-diazepan-6-ol dihydrochloride) exhibit higher aqueous solubility, critical for formulation in drug development .

Reactivity and Functionalization :

  • The ketone in 1,4-diazepan-6-one dihydrochloride enables nucleophilic additions, whereas the hydroxyl group in this compound may participate in hydrogen bonding or serve as a site for derivatization .

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